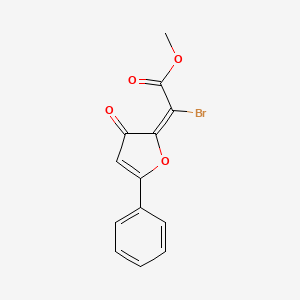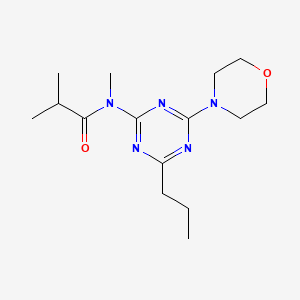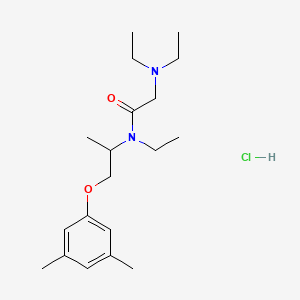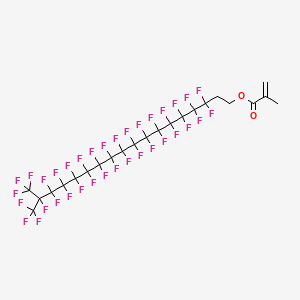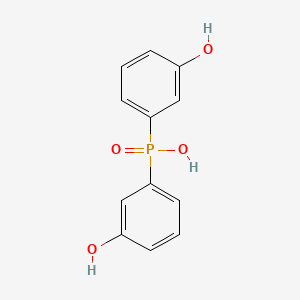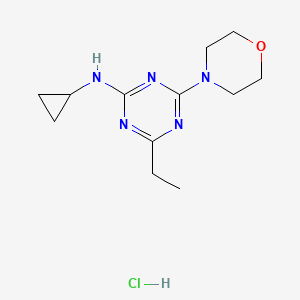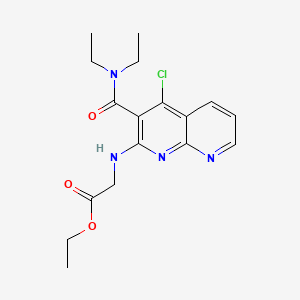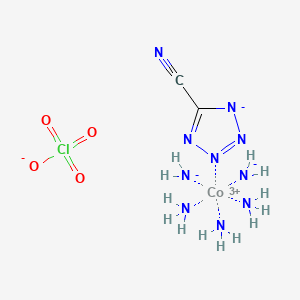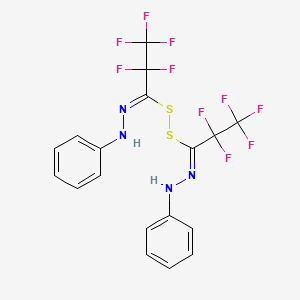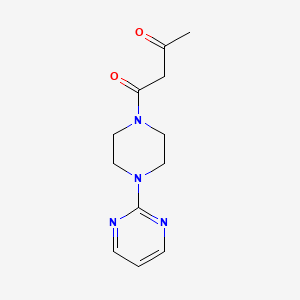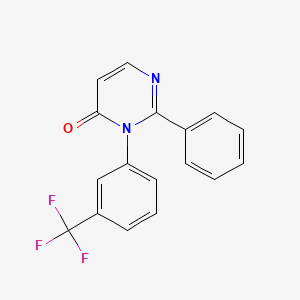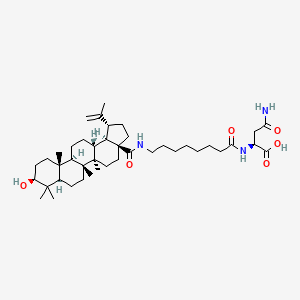
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate is a complex organic compound that belongs to the class of pentacyclic triterpenoids. These compounds are known for their diverse biological activities and are often derived from natural sources such as plants. The structure of this compound includes a lupane skeleton, which is a common feature in many bioactive triterpenoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate typically involves multiple steps, starting from naturally occurring triterpenoids like betulinic acid. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the lupane skeleton.
Amidation: Formation of amide bonds by reacting the hydroxylated lupane with amino acids.
Coupling: Coupling the amino acid derivative with L-asparagine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of microbial fermentation to produce the triterpenoid precursors, followed by chemical modifications to achieve the desired structure. The use of biocatalysts and green chemistry principles is often emphasized to enhance yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride.
Substitution: Replacement of functional groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Signaling Pathways: Affecting pathways such as apoptosis, inflammation, and cell proliferation.
Interacting with Cellular Receptors: Binding to receptors on the cell surface to trigger specific cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betulinic Acid: A precursor to N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate, known for its anticancer properties.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Oleanolic Acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-asparaginate is unique due to its specific structure, which combines the lupane skeleton with an amino acid derivative. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propriétés
Numéro CAS |
150840-63-4 |
|---|---|
Formule moléculaire |
C42H69N3O6 |
Poids moléculaire |
712.0 g/mol |
Nom IUPAC |
(2S)-2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C42H69N3O6/c1-26(2)27-16-21-42(37(51)44-24-12-10-8-9-11-13-34(48)45-29(36(49)50)25-33(43)47)23-22-40(6)28(35(27)42)14-15-31-39(5)19-18-32(46)38(3,4)30(39)17-20-41(31,40)7/h27-32,35,46H,1,8-25H2,2-7H3,(H2,43,47)(H,44,51)(H,45,48)(H,49,50)/t27-,28+,29-,30-,31+,32-,35+,39-,40+,41+,42-/m0/s1 |
Clé InChI |
NFZJXGXKDVNVRF-VPMAXIODSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


